molecular formula C5H7N3 B1311347 3-Hydrazinylpyridine CAS No. 42166-50-7

3-Hydrazinylpyridine

Cat. No. B1311347
CAS RN: 42166-50-7
M. Wt: 109.13 g/mol
InChI Key: RCIGDGBXEMECGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compounds were obtained by the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes .


Molecular Structure Analysis

The molecular formula of 3-Hydrazinylpyridine is C5H7N3 . The molecular weight is 109.13 g/mol . The InChI key is RCIGDGBXEMECGY-UHFFFAOYSA-N . The canonical SMILES is C1=CC (=CN=C1)NN .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydrazinylpyridine include a molecular weight of 109.13 g/mol , a topological polar surface area of 50.9 Ų , and a complexity of 64.7 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Polymorphic Forms in Biological Activity

The compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole demonstrates potential biological activity. Two polymorphs were discovered, differing in crystal structures and energy levels. The triclinic form, being more stable, is significant in understanding biological interactions (Shishkina et al., 2020).

Cyclization Patterns of Hydrazones

2-pyridylhydrazones, involving substituted 2-hydrazinylpyridines, show different cyclizations based on substituents. This leads to derivatives of various heterocycles, indicating the role of hydrazinylpyridines in the synthesis of diverse chemical structures (Cheurfa et al., 2016).

Creation of Functionalized Compounds

Hydrazinylpyridines serve as building blocks for preparing functionalized compounds containing pyridazine and related moieties. These compounds have potential applications in various chemical and pharmaceutical contexts (Svete, 2005).

Fluorescence Sensing of Metal Ions

A novel diarylethene derivative containing a hydrazinylpyridine unit exhibits selective and sensitive fluorescence emission in the presence of Cd2+ and Zn2+ ions. This highlights the application of hydrazinylpyridine derivatives in developing sensors and logic circuits based on fluorescence switching characteristics (Wang et al., 2018).

Nucleophilic Aromatic Substitution

Efficient synthesis of substituted hydrazinylpyridines via nucleophilic substitution has been demonstrated. This process, using simple alcohols and diethyl ether, offers an environmentally friendly approach to creating novel compounds for various applications, including as ligands in aqueous solutions (Ekar & Kranjc, 2020).

Antimycobacterial Evaluation

Pyridinyl- and pyrazinylhydrazone derivatives, synthesized from hydrazinylpyridines, have been evaluated for antimycobacterial activity. This research underscores the potential of hydrazinylpyridine derivatives in developing new tuberculostatic agents (Pinheiro et al., 2020).

Advanced Oxidation Technologies

3-Aminopyridine derivatives, including those related to 3-hydrazinylpyridine, have been investigated for removal from water using Fenton and Photo-Fenton oxidation processes. This application is significant in environmental science for treating contaminated water bodies (Karale, Manu, & Shrihari, 2014).

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . The study of 3-Hydrazinylpyridine and its derivatives could potentially contribute to this effort .

properties

IUPAC Name

pyridin-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-8-5-2-1-3-7-4-5/h1-4,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGDGBXEMECGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347614
Record name 3-Hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinylpyridine

CAS RN

42166-50-7
Record name 3-Hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDRAZINOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Zhao, ZH Shen, JH Xing, G Yang, TM Xu, WL Peng… - Chemical Papers, 2017 - Springer
… To a solution of 2-chloro-3-hydrazinylpyridine (43.00 g, 0.18 mol) in EtOH (120 mL), ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (25.00 g, 0.175 mol) in EtOH (60 mL) was …
Number of citations: 40 link.springer.com
M Li, M Peng, W Huang, L Zhao, S Wang, C Kang… - Organic …, 2023 - ACS Publications
… Unfortunately, our reaction is not compatible with 3-hydrazinylpyridine hydrochloride. It may be because of the lower oxidation potential of 1m (see Supporting Information Figure 1E). …
Number of citations: 4 pubs.acs.org
M Marinescu, CV Popa - International Journal of Molecular Sciences, 2022 - mdpi.com
… Panda and Jain [57] synthesized pyridine-triazoles 127a–127k by a condensation reaction between 3-hydrazinylpyridine 126, the corresponding aldehyde and ammonium acetate in …
Number of citations: 25 www.mdpi.com
S Pan, L Zhang, X Luo, J Nan, W Yang… - Journal of Medicinal …, 2022 - ACS Publications
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are attractive therapeutic targets for multiple cancers. Two first-generation small-molecule Trks inhibitors, larotrectinib and …
Number of citations: 17 pubs.acs.org
BE Jiang, X Jiang, Q Zhang, Q Liang… - Journal of Medicinal …, 2020 - ACS Publications
… The title compound was prepared by the same procedure described for 54 except using 3-hydrazinylpyridine hydrochloride instead of phenylhydrazine hydrochloride as a white solid. H …
Number of citations: 7 pubs.acs.org

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